Methyl 2-hexenoate Methyl 2-hexenoate Methyl 2E-hexenoate, also known as fema 2709, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl 2E-hexenoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl 2E-hexenoate has been primarily detected in urine. Within the cell, methyl 2E-hexenoate is primarily located in the cytoplasm. Methyl 2E-hexenoate is an earthy, fatty, and fruity tasting compound that can be found in fruits, papaya, and pulses. This makes methyl 2E-hexenoate a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 13894-63-8
VCID: VC21207128
InChI: InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+
SMILES: CCCC=CC(=O)OC
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

Methyl 2-hexenoate

CAS No.: 13894-63-8

Cat. No.: VC21207128

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-hexenoate - 13894-63-8

Specification

Description Methyl 2E-hexenoate, also known as fema 2709, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl 2E-hexenoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl 2E-hexenoate has been primarily detected in urine. Within the cell, methyl 2E-hexenoate is primarily located in the cytoplasm. Methyl 2E-hexenoate is an earthy, fatty, and fruity tasting compound that can be found in fruits, papaya, and pulses. This makes methyl 2E-hexenoate a potential biomarker for the consumption of these food products.
CAS No. 13894-63-8
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name methyl (E)-hex-2-enoate
Standard InChI InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+
Standard InChI Key GFUGBRNILVVWIE-AATRIKPKSA-N
Isomeric SMILES CCC/C=C/C(=O)OC
SMILES CCCC=CC(=O)OC
Canonical SMILES CCCC=CC(=O)OC

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